molecular formula C18H17ClF4N4O B2487110 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775384-44-5

2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2487110
CAS No.: 1775384-44-5
M. Wt: 416.8
InChI Key: NIABOCOCYIXVDI-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS 1775384-44-5) is a synthetically designed small molecule with a molecular formula of C18H17ClF4N4O and a molecular weight of 416.8 g/mol . This complex organic compound integrates a trifluoromethylated pyrimidine core with a halogenated benzamide group, a structural motif known to confer enhanced metabolic stability and high binding affinity for specific enzymatic targets . The presence of the trifluoromethyl group increases lipophilicity and cell membrane permeability, while the strategically placed chlorine and fluorine atoms on the benzamide ring fine-tune the molecule's electronic properties and receptor interactions . Compounds featuring this specific pharmacophore are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of protein kinase inhibitors . Kinase inhibitors are a major class of therapeutic agents, and research into novel scaffolds is crucial for targeting a wider range of the human kinome . The structural features of this benzamide derivative make it a valuable chemical tool for probing biological pathways and screening for potential inhibitory activity against various kinase targets. Furthermore, related compounds based on the N-(piperidin-4-yl)benzamide structure have been investigated for their potential to be engineered for limited brain penetration, which is a key strategy in developing peripherally-acting drugs to minimize central nervous system side effects . This product is intended for research applications only in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF4N4O/c1-10-24-15(18(21,22)23)9-16(25-10)27-6-4-12(5-7-27)26-17(28)13-3-2-11(20)8-14(13)19/h2-3,8-9,12H,4-7H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIABOCOCYIXVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in Suzuki–Miyaura coupling for their stability and reactivity.

    Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences:

Core Heterocycle :

  • Target Compound : Pyrimidine ring (two nitrogen atoms at 1,3-positions).
  • Analogue (Parchem Chemicals) : 4-Chloro-N-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)-N-methylbenzamide (CAS 1311279-81-8) features a pyridine ring (one nitrogen atom) .

Substituents :

  • Pyrimidine Substituents : 2-Methyl and 6-CF₃ in the target vs. 6-chloro and 4-CF₃ in the pyridine-based analogue.
  • Benzamide Substituents : 2-Chloro-4-fluoro in the target vs. 4-chloro-N-methyl in the analogue.

Linker Group: Target: Piperidine ring (improves solubility and conformational flexibility).

Hypothetical Property Comparison:

Property Target Compound Pyridine-Based Analogue
Core Heterocycle Pyrimidine (two N atoms) Pyridine (one N atom)
Key Substituents 2-Methyl, 6-CF₃ (pyrimidine); 2-Cl, 4-F (benzamide) 6-Cl, 4-CF₃ (pyridine); 4-Cl, N-Me (benzamide)
Molecular Weight ~445 g/mol (calculated) ~405 g/mol (reported)
Lipophilicity (LogP) Higher (due to CF₃ and fluorine) Moderate (CF₃ balanced by N-Me)
Hydrogen Bonding Capacity Enhanced (pyrimidine N atoms + amide group) Limited (pyridine N + amide)
Metabolic Stability Likely high (CF₃ reduces oxidative metabolism) Moderate (N-Me may increase susceptibility to demethylation)

Mechanistic and Pharmacological Implications

  • Pyrimidine vs.
  • Trifluoromethyl Group : Both compounds utilize -CF₃ for electron-withdrawing effects and steric bulk, but its position (6-pyrimidine vs. 4-pyridine) alters electronic distribution and binding affinity.
  • Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound increases electronegativity and may improve membrane permeability compared to the analogue’s 4-chloro group.
  • Piperidine vs. N-Methyl : The piperidine linker in the target likely enhances solubility and pharmacokinetic profiles relative to the N-methyl group in the analogue.

Biological Activity

The compound 2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClF2N3C_{18}H_{20}ClF_2N_3 with a molecular weight of approximately 356.83 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and multiple halogen substituents, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antitumor Activity : Compounds containing piperidine and pyrimidine structures have been studied for their anticancer properties. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antibacterial Properties : Some studies suggest that similar compounds can inhibit bacterial growth, particularly against strains such as Salmonella typhi and Bacillus subtilis through mechanisms involving enzyme inhibition .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The presence of the piperidine moiety may facilitate interactions with specific enzymes, such as acetylcholinesterase (AChE), leading to enhanced pharmacological effects. Compounds with similar structures have demonstrated strong inhibitory activity against urease and AChE .
  • Receptor Modulation : The compound may act as a modulator at certain receptors, potentially influencing neurotransmitter systems or hormonal pathways. For instance, some derivatives are noted for their ability to act as selective androgen receptor modulators (SARMs) .
  • Binding Affinity : Studies on related compounds indicate significant binding interactions with proteins such as bovine serum albumin (BSA), which can affect the pharmacokinetics and bioavailability of the drug .

Case Study 1: Antitumor Activity

In a study examining the anticancer effects of related compounds, researchers found that specific derivatives induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study reported IC50 values indicating effective concentration ranges for inducing cell death.

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BMDA-MB-23115.0

Case Study 2: Antibacterial Effects

Another investigation focused on the antibacterial efficacy of piperidine derivatives against E. coli and S. aureus. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency.

CompoundBacterial StrainZone of Inhibition (mm)
Compound CE. coli18
Compound DS. aureus22

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